molecular formula C18H15N3S B13877415 N-benzyl-3-(4H-pyrrolo[2,3-d][1,3]thiazol-5-yl)aniline

N-benzyl-3-(4H-pyrrolo[2,3-d][1,3]thiazol-5-yl)aniline

Cat. No.: B13877415
M. Wt: 305.4 g/mol
InChI Key: REMVHHSKDMOWKD-UHFFFAOYSA-N
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Description

N-benzyl-3-(4H-pyrrolo[2,3-d][1,3]thiazol-5-yl)aniline is a heterocyclic compound featuring a fused pyrrolo-thiazole core linked to an aniline moiety substituted with a benzyl group. The pyrrolo[2,3-d]thiazole system incorporates a sulfur atom in the thiazole ring and nitrogen atoms in the pyrrole and thiazole rings, conferring unique electronic properties. This structure is distinct from related pyrrolo-oxazole or pyrrolo-pyrimidine derivatives due to the presence of sulfur, which enhances electron-deficient character and influences solubility and intermolecular interactions. Potential applications include medicinal chemistry, where such scaffolds are explored for kinase inhibition or antimicrobial activity .

Properties

Molecular Formula

C18H15N3S

Molecular Weight

305.4 g/mol

IUPAC Name

N-benzyl-3-(4H-pyrrolo[2,3-d][1,3]thiazol-5-yl)aniline

InChI

InChI=1S/C18H15N3S/c1-2-5-13(6-3-1)11-19-15-8-4-7-14(9-15)16-10-17-18(21-16)20-12-22-17/h1-10,12,19,21H,11H2

InChI Key

REMVHHSKDMOWKD-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CNC2=CC=CC(=C2)C3=CC4=C(N3)N=CS4

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-benzyl-3-(4H-pyrrolo[2,3-d][1,3]thiazol-5-yl)aniline typically involves multi-step organic reactions. One common method involves the cyclization of o-aminoalkynylthiazoles via microwave-assisted 5-endo-dig cyclization . This method is advantageous due to its efficiency and high yield.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high purity and yield. Techniques such as microwave irradiation and one-pot multicomponent reactions are often employed to streamline the synthesis process .

Chemical Reactions Analysis

Types of Reactions

N-benzyl-3-(4H-pyrrolo[2,3-d][1,3]thiazol-5-yl)aniline undergoes various chemical reactions, including:

    Oxidation: This reaction typically involves the use of oxidizing agents to introduce oxygen-containing functional groups.

    Reduction: Reducing agents are used to remove oxygen or add hydrogen to the compound.

    Substitution: This involves the replacement of one functional group with another, often using nucleophilic or electrophilic reagents.

Common Reagents and Conditions

Common reagents used in these reactions include hydrazonoyl halides, arylidenemalononitrile, and triethylamine . Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products.

Major Products Formed

The major products formed from these reactions include various derivatives of thiazole and pyrrolo[2,3-d][1,3]thiazole, which have been shown to possess significant biological activities .

Scientific Research Applications

N-benzyl-3-(4H-pyrrolo[2,3-d][1,3]thiazol-5-yl)aniline has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-benzyl-3-(4H-pyrrolo[2,3-d][1,3]thiazol-5-yl)aniline involves its interaction with specific molecular targets. The compound can act as an inhibitor of enzymes and receptors, thereby modulating various biochemical pathways. For example, it has been shown to inhibit the aggregation factor of human platelets and poly (ADP-ribose) polymerase-1 .

Comparison with Similar Compounds

Comparison with Structural Analogs

Core Heterocycle Variations

The target compound’s pyrrolo[2,3-d][1,3]thiazole core differentiates it from:

  • Pyrrolo[2,3-d]oxazoles (e.g., ): Oxygen in the oxazole ring reduces electron deficiency compared to thiazole. DFT calculations suggest that isomerization pathways for pyrrolo-oxazoles involve nitrogen-like transition states, leading to intermediates like 3aH-pyrrolo[2,3-d]oxazole .
  • Pyrrolo[2,3-d]pyrimidines (e.g., compounds 11–15, 19 in –3): Pyrimidine rings introduce additional nitrogen atoms, increasing polarity and hydrogen-bonding capacity. For example, sulfonamide-substituted pyrrolo-pyrimidines exhibit high melting points (>290°C) due to strong intermolecular interactions .

Table 1: Core Heterocycle Comparison

Compound Class Heteroatoms Melting Point Range (°C) Key Interactions
Pyrrolo[2,3-d]thiazole S, N Not reported* Moderate H-bonding (S, N)
Pyrrolo[2,3-d]oxazole O, N 150–220 Weak H-bonding (O, N)
Pyrrolo[2,3-d]pyrimidine N only 250–300 Strong H-bonding (N, SO₂)

*Inferred lower than pyrimidines due to reduced polarity.

Substituent Effects
  • N-benzyl-aniline group : The benzyl substitution in the target compound enhances lipophilicity compared to sulfonamide or bromophenyl groups in analogs (e.g., compound 19 in ). This may improve membrane permeability but reduce aqueous solubility.
  • Sulfonamide and halogens : Compounds like 11–15 () feature 4-sulfamoylphenyl and bromophenyl groups, which increase molecular weight and polarity. These substituents are associated with enhanced thermal stability (e.g., compound 19: m.p. 296.6°C) .

Table 2: Substituent Impact on Properties

Compound Substituents LogP* (Predicted) Solubility (aq.)
Target compound N-benzyl-aniline ~3.5 Low
Compound 19 () 4-sulfamoylphenyl, Br ~1.8 Moderate
Pyrrolo-oxazole () Aryl/heteroaryl ~2.0–2.5 Moderate

*Estimated using fragment-based methods.

Spectroscopic Characterization
  • IR/NMR trends :
    • Thiazole C=S stretch (~1174 cm⁻¹ in ) vs. oxazole C=O (~1595 cm⁻¹ in ).
    • Aromatic protons in the benzyl group (δ 6.5–7.5 ppm in ¹H-NMR) vs. sulfonamide NH (~3405 cm⁻¹ in IR) .

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